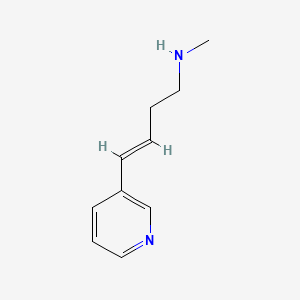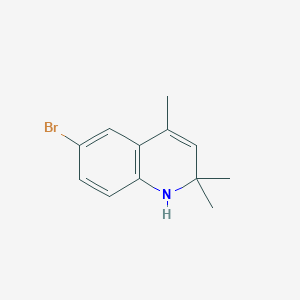
6-ブロモ-2,2,4-トリメチル-1,2-ジヒドロキノリン
概要
説明
6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound with the molecular formula C12H14BrN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
科学的研究の応用
6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active quinoline derivatives.
Industry: Utilized as an antioxidant in rubber and polymer industries to prevent degradation.
作用機序
Mode of Action
It’s suggested that the compound may have protective activity based on its ability to deactivate free radicals . The specific interactions with its targets and the resulting changes are yet to be fully understood.
Biochemical Pathways
It’s suggested that the compound may be involved in the regulation of oxidative stress pathways due to its potential antioxidant properties . The downstream effects of these pathways are yet to be elucidated.
Result of Action
It’s suggested that the compound may have a protective effect against hepatocyte damage during toxic liver injury, potentially due to its ability to deactivate free radicals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the bromination of 2,2,4-trimethyl-1,2-dihydroquinoline. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, solvent, and concentration of reactants, are carefully controlled to achieve high purity and yield.
Types of Reactions:
Oxidation: 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline can undergo oxidation reactions to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
類似化合物との比較
2,2,4-Trimethyl-1,2-dihydroquinoline: A parent compound without the bromine substitution.
6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline: A similar compound with a fluorine atom instead of bromine.
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: A derivative with an ethoxy group.
Uniqueness: 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
特性
IUPAC Name |
6-bromo-2,2,4-trimethyl-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPOSFWEURXXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)Br)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444094 | |
| Record name | 6-bromo-1,2-dihydro-2,2,4-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91720-32-0 | |
| Record name | 6-bromo-1,2-dihydro-2,2,4-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
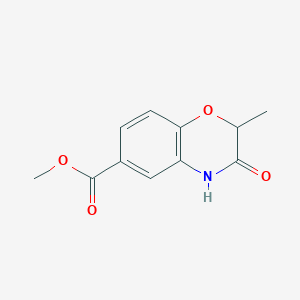
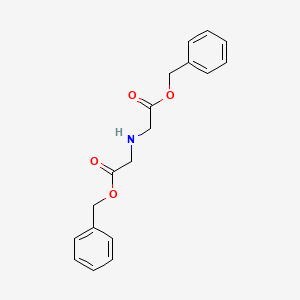


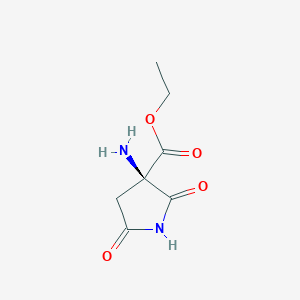
![[1-(3-Phenylpropyl)piperidin-3-yl]methanamine](/img/structure/B1366440.png)

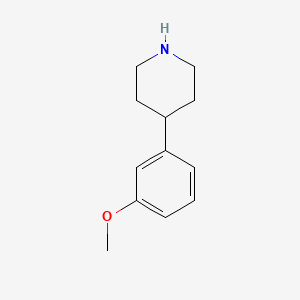

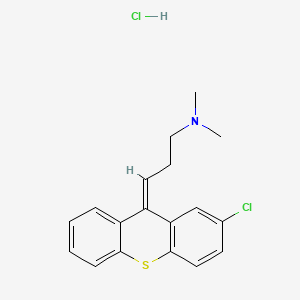

![2-[3-oxo-1-[(E)-3-phenylprop-2-enyl]piperazin-2-yl]acetic acid](/img/structure/B1366461.png)
